4-(1-Aminocyclopentyl)aniline
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Overview
Description
4-(1-Aminocyclopentyl)aniline is an organic compound with the molecular formula C11H16N2 It is a derivative of aniline, where the amino group is attached to a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminocyclopentyl)aniline typically involves the reaction of aniline with cyclopentylamine under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with a cyclopentyl halide in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve more efficient catalytic processes. For example, palladium-catalyzed amination reactions can be employed to enhance yield and selectivity. These methods are designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Aminocyclopentyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(1-Aminocyclopentyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Aminocyclopentyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biological molecules. This compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Aniline: The parent compound with a simpler structure.
Cyclopentylamine: A related compound with a cyclopentyl ring but lacking the aromatic ring.
4-Aminocyclohexylaniline: A similar compound with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness: 4-(1-Aminocyclopentyl)aniline is unique due to its combination of an aromatic ring and a cyclopentyl ring, providing distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-(1-aminocyclopentyl)aniline |
InChI |
InChI=1S/C11H16N2/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,12-13H2 |
InChI Key |
PRNHZPKKNUSCDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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